CID 533837

Cat. No. B8423269

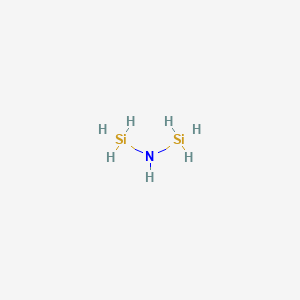

M. Wt: 77.23 g/mol

InChI Key: RKSZCOGKXZGLAI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06653458B1

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).

[Compound]

Name

stainless steel

Quantity

2 L

Type

reactant

Reaction Step One

Name

silyl triflouromethanesulfonate

Quantity

8.2 mL

Type

reactant

Reaction Step One

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

isopropanol ammonium hydroxide water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12

|

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

reactant

|

|

Smiles

|

[SiH3]N[SiH3]

|

|

Name

|

silyl triflouromethanesulfonate

|

|

Quantity

|

8.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)O[SiH3])(F)F

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

isopropanol ammonium hydroxide water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O.[OH-].[NH4+].O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bomb was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partially submerged in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The bomb was cooled in a dry ice/acetone bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Aqueous methanol (50%, 1.2 L) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting brown suspension was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 5 h

|

|

Duration

|

5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The suspension was concentrated under reduced pressure to one half volume in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (600 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with charcoal (5 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

hot filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting precipitate was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 90° C./0.2 mmHg for 5 h

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a constant weight of 87.4 g (89%) of tan, crystalline solid

|

Outcomes

Product

Details

Reaction Time |

5 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06653458B1

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).

[Compound]

Name

stainless steel

Quantity

2 L

Type

reactant

Reaction Step One

Name

silyl triflouromethanesulfonate

Quantity

8.2 mL

Type

reactant

Reaction Step One

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

isopropanol ammonium hydroxide water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12

|

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

reactant

|

|

Smiles

|

[SiH3]N[SiH3]

|

|

Name

|

silyl triflouromethanesulfonate

|

|

Quantity

|

8.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)O[SiH3])(F)F

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

isopropanol ammonium hydroxide water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O.[OH-].[NH4+].O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bomb was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partially submerged in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The bomb was cooled in a dry ice/acetone bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Aqueous methanol (50%, 1.2 L) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting brown suspension was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 5 h

|

|

Duration

|

5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The suspension was concentrated under reduced pressure to one half volume in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (600 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with charcoal (5 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

hot filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting precipitate was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 90° C./0.2 mmHg for 5 h

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a constant weight of 87.4 g (89%) of tan, crystalline solid

|

Outcomes

Product

Details

Reaction Time |

5 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06653458B1

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).

[Compound]

Name

stainless steel

Quantity

2 L

Type

reactant

Reaction Step One

Name

silyl triflouromethanesulfonate

Quantity

8.2 mL

Type

reactant

Reaction Step One

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

isopropanol ammonium hydroxide water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12

|

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

reactant

|

|

Smiles

|

[SiH3]N[SiH3]

|

|

Name

|

silyl triflouromethanesulfonate

|

|

Quantity

|

8.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)O[SiH3])(F)F

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

isopropanol ammonium hydroxide water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O.[OH-].[NH4+].O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The bomb was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partially submerged in an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The bomb was cooled in a dry ice/acetone bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Aqueous methanol (50%, 1.2 L) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting brown suspension was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 5 h

|

|

Duration

|

5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The suspension was concentrated under reduced pressure to one half volume in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Water (600 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with charcoal (5 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

hot filtered through Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting precipitate was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 90° C./0.2 mmHg for 5 h

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a constant weight of 87.4 g (89%) of tan, crystalline solid

|

Outcomes

Product

Details

Reaction Time |

5 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |